molecular formula C14H20N2O2 B1380057 tert-butyl N-(1-amino-2,3-dihydro-1H-inden-5-yl)carbamate CAS No. 1262407-92-0

tert-butyl N-(1-amino-2,3-dihydro-1H-inden-5-yl)carbamate

Cat. No.: B1380057
CAS No.: 1262407-92-0
M. Wt: 248.32 g/mol
InChI Key: HVXVGAKDEJZVIE-UHFFFAOYSA-N
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Description

“tert-butyl N-(1-amino-2,3-dihydro-1H-inden-5-yl)carbamate” is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 14 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C14H19NO2/c1-14(2,3)17-13(16)15-12-8-7-10-5-4-6-11(10)9-12/h7-9H,4-6H2,1-3H3,(H,15,16) .

Scientific Research Applications

Synthesis and Chemical Reactions

A significant area of research involving tert-butyl N-(1-amino-2,3-dihydro-1H-inden-5-yl)carbamate and its analogs is centered around their synthesis and participation in chemical reactions. For instance, Padwa, Brodney, and Lynch (2003) explored the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan derivative, which is closely related to the chemical structure of interest. Their work provides insights into the amine and carbamate functionalities within heterocyclic compounds and how these groups participate in rearrangements and cycloaddition reactions (https://consensus.app/papers/preparation-diels‐alder-reaction-2‐amido-substituted-padwa/a3a18ec7268c523f86a257e69d151077/?utm_source=chatgpt).

Crystal Structures and Molecular Interactions

Research by Baillargeon et al. (2017) on the isomorphous crystal structures of certain chlorodiacetylene and iododiacetylene derivatives, including tert-butyl carbamate compounds, sheds light on the molecular interactions such as hydrogen and halogen bonds that these molecules can form. This work enhances the understanding of how tert-butyl carbamate derivatives interact at the molecular level and how these interactions influence crystal packing and stability (https://consensus.app/papers/structures-chlorodiacetylene-derivatives-hydrogen-baillargeon/e80cd912d75a5ed9aef125bb0d489d37/?utm_source=chatgpt).

Chemoselective Transformations

Sakaitani and Ohfune (1990) discussed the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. Their research highlights the versatility of tert-butyl carbamate derivatives in protecting amino groups during synthetic processes, showcasing the compound's importance in the synthesis of complex organic molecules (https://consensus.app/papers/syntheses-reactions-silyl-carbamates-chemoselective-sakaitani/1fda604157bb586baddc5225fd2ec474/?utm_source=chatgpt).

Catalysis and Synthetic Applications

Another notable application of tert-butyl carbamate derivatives is in catalysis. Chankeshwara and Chakraborti (2006) demonstrated the use of Indium(III) halides as highly efficient catalysts for the N-tert-butoxycarbonylation of amines, leading to the formation of N-tert-butyl-carbamates. This research underlines the compound's role in facilitating chemical reactions, particularly in the formation of carbamates from amines (https://consensus.app/papers/indiumiii-halides-highly-efficient-catalysts-chankeshwara/8e0b72cc4a9e5a3ba23a4c9d8eb558de/?utm_source=chatgpt).

Properties

IUPAC Name

tert-butyl N-(1-amino-2,3-dihydro-1H-inden-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-10-5-6-11-9(8-10)4-7-12(11)15/h5-6,8,12H,4,7,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXVGAKDEJZVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-(1-amino-2,3-dihydro-1H-inden-5-yl)carbamate
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tert-butyl N-(1-amino-2,3-dihydro-1H-inden-5-yl)carbamate
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tert-butyl N-(1-amino-2,3-dihydro-1H-inden-5-yl)carbamate
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tert-butyl N-(1-amino-2,3-dihydro-1H-inden-5-yl)carbamate
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tert-butyl N-(1-amino-2,3-dihydro-1H-inden-5-yl)carbamate

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